molecular formula C17H23BrN2O2 B3060101 tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1707369-75-2

tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3060101
CAS No.: 1707369-75-2
M. Wt: 367.3
InChI Key: JRWICQSWXZQPIZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWICQSWXZQPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114744
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707369-75-2
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707369-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze various studies focusing on the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H23BrN2O2
  • Molecular Weight : 367.28 g/mol
  • CAS Number : 1160247-29-9

The compound features a spiro-indole structure which is known for its diverse biological activities. The presence of bromine and tert-butyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

PathogenMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Methicillin-resistant Staphylococcus aureus (MRSA)<1.00
Escherichia coliInactive

These results suggest that the compound is particularly effective against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts.

Cell Line Inhibition Rates :

Cell LineInhibition (%)
A549 (Lung cancer)75%
HeLa (Cervical cancer)60%
MCF-7 (Breast cancer)50%

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in Pharmaceutical Research evaluated several indole derivatives including this compound against Mycobacterium tuberculosis and other pathogens. The compound showed a low MIC against MRSA and was effective in inhibiting biofilm formation in Staphylococcus aureus .
  • Anticancer Evaluation :
    Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound significantly reduced cell viability in A549 cells while exhibiting lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic index for cancer treatment .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position of the indole ring facilitates nucleophilic substitution under basic or catalytic conditions. This reactivity is leveraged in cross-coupling reactions to introduce aryl or heteroaryl groups:

Reaction TypeConditionsProductsYieldReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OSpiro[indole-3,4'-piperidine] with aryl groups70–85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃6-Amino derivatives65–78%

For example, gas-phase reactions with arylboronic acids under Suzuki conditions yield biaryl derivatives, critical for drug discovery .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate the free piperidine amine, a key intermediate for further functionalization:

Procedure :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Product : 6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine] hydrochloride (quantitative yield) .

This deprotected amine participates in reductive amination or acylation to introduce substituents at the piperidine nitrogen .

Multi-Component Reactions (MCRs)

The spirocyclic scaffold participates in Ugi-type reactions to generate heterocyclic libraries:

Ugi Hydantoin Reaction (UH-3CR)

Components :

  • Spirocyclic Schiff base (derived from the deprotected amine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Potassium cyanate

Conditions : MeOH/H₂O (1:1), pyridine hydrochloride, room temperature .
Product : Spirocyclic hydantoins (94% yield) .

Optimized Conditions :

EntrySolventCatalystYield
1MeOH/H₂OPy·HCl94%
2Toluene/H₂OPy·HCl13%
3CH₂Cl₂/H₂OPy·HCl41%

This reaction diversifies the scaffold’s substituents while retaining stereochemical integrity .

Ring-Opening and Rearrangement

Under strong bases (e.g., LDA), the spirocyclic structure undergoes ring-opening to form linear indole-piperidine hybrids. Subsequent alkylation or oxidation regenerates cyclic motifs .

Epoxidation and Cycloaddition

The indole double bond undergoes stereoselective epoxidation with tert-butyl hydroperoxide (TBHP) and prolinol catalysts, albeit with moderate diastereoselectivity . The resulting epoxide participates in [3+2] cycloadditions to form fused oxazolidinones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[indole-piperidine] Derivatives with Varying Substituents

Compound A : tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride (CAS 1243474-66-9)
  • Molecular Formula : C₁₇H₂₃ClN₂O₂
  • Key Differences :
    • Lacks the bromo group; contains a hydrochloride salt.
    • Impact : Enhanced solubility in polar solvents due to ionic character .
  • Similarity Score : 0.86 (structural overlap) .
Compound B : tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 434958-85-7)
  • Molecular Formula: C₁₄H₁₉NO₃
  • Key Differences: Hydroxy group replaces bromo; indoline core (saturated indole ring).
Compound C : 1'-N-BOC-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PIPERIDINE] (CAS 180465-84-3)
  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Key Differences: No bromo substituent; lower molecular weight (288.38 g/mol). Physicochemical Properties: Melting point 173–174°C; predicted pKa 5.31 .

Halogen-Substituted Analogs

Compound D : tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-32-4)
  • Molecular Formula: C₁₈H₂₄ClNO₂
  • Key Differences :
    • Chloro instead of bromo; indene core (unsaturated bicyclic system).
    • Impact : Smaller halogen size may reduce steric hindrance in synthetic reactions .
Compound E : 6-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS 1190861-43-8)
  • Molecular Formula: C₁₂H₁₂BrNO₂
  • Key Differences :
    • Oxane (tetrahydropyran) replaces piperidine; ketone at position 2.
    • Impact : Altered hydrogen-bonding capacity due to oxane oxygen .

Methoxy-Substituted Analogs

Compound F : tert-Butyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 1128137-43-8)
  • Molecular Formula : C₁₈H₂₆N₂O₃
  • Key Differences: Methoxy group at position 5 instead of bromo at position 6.

Physicochemical Properties

Property Target Compound Compound C Compound D
Molecular Weight (g/mol) 381.26 288.38 321.84
Halogen Br None Cl
Solubility Low (lipophilic) Moderate Low
Storage 2–8°C 2–8°C Room temperature

Q & A

Basic: What are the recommended safety protocols for handling tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate in laboratory settings?

Answer:
Researchers must adhere to strict safety measures due to potential acute toxicity and irritant properties. Key protocols include:

  • Personal Protective Equipment (PPE): Wear full-body protective clothing, nitrile gloves, and safety goggles. Use P95 (US) or P1 (EU) respirators for particulate protection; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks .
  • Ventilation: Ensure fume hoods or local exhaust ventilation to minimize aerosol formation .
  • Storage: Store at 2–8°C in a dry, sealed container to prevent decomposition .
  • Waste Disposal: Collect residues in approved containers and avoid drainage systems to prevent environmental contamination .

Basic: How can researchers synthesize this compound, and what intermediates are critical?

Answer:
While direct synthesis data for this compound is limited, analogous spiro-indole-piperidine scaffolds are synthesized via:

  • Key Steps:
    • Spirocyclization: React brominated indole precursors with tert-butyl piperidine carboxylates under acidic or basic conditions to form the spiro center.
    • Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .
  • Critical Intermediates:
    • 6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine] (core scaffold).
    • tert-Butyl chloroformate for Boc protection .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

Answer:
Discrepancies may arise from synthesis route variations, impurities, or crystallization conditions. Methodological approaches include:

  • Cross-Validation: Compare melting points using differential scanning calorimetry (DSC) and hot-stage microscopy to assess crystallinity .
  • Purity Analysis: Quantify impurities via LC-MS or NMR spectroscopy. For example, notes melting points for related spiro compounds (e.g., 226–227°C for a brominated analog), suggesting similar thermal behavior .
  • Crystallization Optimization: Test solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate polymorphs .

Advanced: What strategies can resolve conflicting data on the compound’s stability under reactive conditions?

Answer:
Conflicting stability reports require systematic testing:

  • Condition-Specific Studies:
    • Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C based on analogs in ) .
    • Hydrolytic Stability: Incubate in buffered solutions (pH 1–13) and monitor degradation via UV-Vis or NMR .
  • Mechanistic Insights: Use DFT calculations to predict reactive sites (e.g., Boc group hydrolysis susceptibility) .

Advanced: How can computational modeling guide the design of derivatives targeting specific biological pathways?

Answer:

  • Docking Studies: Model the compound’s interaction with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the spiro-indole moiety’s conformational flexibility .
  • QSAR Analysis: Correlate substituent effects (e.g., bromine position) with activity data from analogs (e.g., ’s aryl halide library) .
  • Metabolic Prediction: Use ADMET predictors (e.g., SwissADME) to optimize logP and solubility, critical for in vivo studies .

Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm spirocyclic connectivity and Boc group presence .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C17H21BrN2O4 = 397.26 g/mol) .
  • X-ray Crystallography: Resolve crystal structure for absolute stereochemistry (if applicable) .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The 6-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig reactions for functionalization:

  • Palladium Catalysis: Screen Pd(OAc)2/XPhos systems to couple aryl boronic acids at the brominated position .
  • Optimization: Vary ligands (e.g., SPhos vs. DavePhos) and solvents (toluene/DMF) to improve yields .
  • Side Reactions: Monitor debromination risks under basic conditions via TLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

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